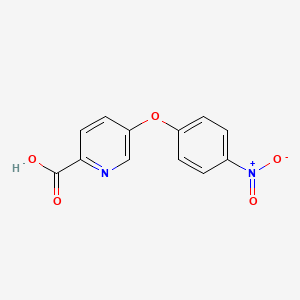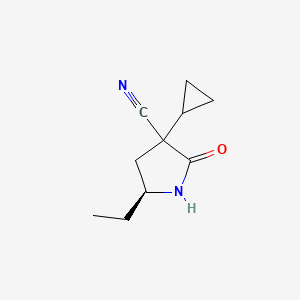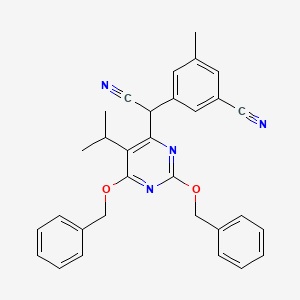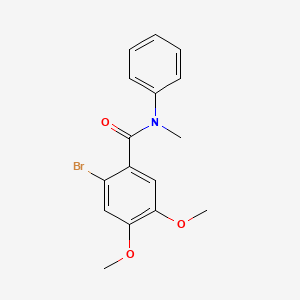
2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C16H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, methoxy groups, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide typically involves the bromination of 4,5-dimethoxybenzamide followed by N-methylation and N-phenylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Hydrogenation Catalysts: Used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with boronic acids yields biaryl compounds, while reduction with hydrogenation catalysts yields amines.
Applications De Recherche Scientifique
2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares structural similarities but differs in its functional groups and biological activity.
2,5-Dimethoxybenzamide Derivatives: Similar in structure but may have different substituents and properties.
Uniqueness
2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide is unique due to its specific combination of bromine, methoxy groups, and a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
65367-80-8 |
|---|---|
Formule moléculaire |
C16H16BrNO3 |
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-18(11-7-5-4-6-8-11)16(19)12-9-14(20-2)15(21-3)10-13(12)17/h4-10H,1-3H3 |
Clé InChI |
JZDLBFQNVQIBQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


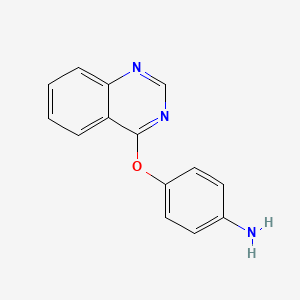
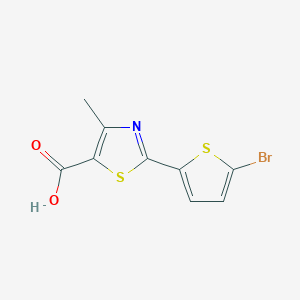

![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
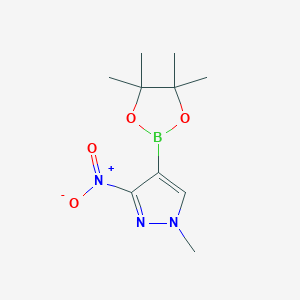
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)

